molecular formula C17H21FN4O3S B6534481 N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 1171428-64-0

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Katalognummer: B6534481
CAS-Nummer: 1171428-64-0
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: XLFMMDVLDJBVQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperidine-4-carboxamide derivative featuring a 1,3-dimethylpyrazole moiety and a 4-fluorobenzenesulfonyl group. Its molecular formula is C₁₇H₂₀FN₅O₃S, with a molecular weight of 393.44 g/mol (inferred from structural analogs in and ).

Eigenschaften

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-12-11-16(21(2)20-12)19-17(23)13-7-9-22(10-8-13)26(24,25)15-5-3-14(18)4-6-15/h3-6,11,13H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFMMDVLDJBVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
  • Molecular Formula : C₁₈H₁₈FN₃O₃S
  • Molecular Weight : 373.42 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1-(4-fluorobenzenesulfonyl)piperidine with 1,3-dimethyl-1H-pyrazole under controlled conditions. The process is characterized by the formation of a carboxamide linkage, which is crucial for its biological activity.

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide exhibits various biological activities:

  • Anticancer Activity : Recent studies have shown that compounds with similar structures can inhibit mTORC1 activity, leading to reduced cell proliferation in cancer cell lines such as MIA PaCa-2. This inhibition is associated with increased autophagy and disruption of autophagic flux, suggesting a novel mechanism of action for anticancer agents .
  • Metabolic Stability : The compound demonstrates good metabolic stability, which is essential for maintaining therapeutic levels in vivo. It has been noted that structural modifications can enhance the pharmacokinetic properties of pyrazole derivatives .

Case Studies and Research Findings

StudyFindings
Study 1 A derivative similar to the target compound showed submicromolar antiproliferative activity against pancreatic cancer cells, indicating potential for further development as an anticancer agent .
Study 2 Research on related pyrazole compounds revealed their ability to modulate autophagy via mTORC1 pathways, suggesting that the target compound may share similar mechanisms .
Study 3 In vitro assays indicated that pyrazole-based compounds can effectively reduce tumor growth in xenograft models, supporting their use in cancer therapy .

Toxicity and Safety Profile

While specific toxicity data for N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is limited, related compounds have been evaluated for safety. It is crucial to conduct thorough toxicological assessments to ensure safe application in clinical settings.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

Compound A : 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)piperidine-4-carboxamide (CAS 1020454-31-2)
  • Molecular Formula : C₁₅H₁₉ClN₄O₃S₂
  • Key Differences: Replaces the 4-fluorobenzenesulfonyl group with a 5-chlorothiophene sulfonyl moiety. The chlorine atom increases lipophilicity (clogP ~2.8 vs. Thiophene’s aromaticity may alter π-π stacking interactions compared to the fluorobenzene ring .
Compound B : N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide (CAS 956723-30-1)
  • Molecular Formula : C₁₂H₁₃FN₄O
  • Key Differences :
    • Lacks the piperidine-4-carboxamide and sulfonyl groups.
    • Simpler structure reduces molecular weight (272.26 g/mol ) but may diminish target selectivity due to fewer hydrogen-bonding sites .

Functional Group Modifications

Compound C : 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic Acid (CAS 956935-30-1)
  • Molecular Formula : C₁₂H₁₅F₂N₃O₄S
  • Key Differences :
    • Replaces the carboxamide with a carboxylic acid group, lowering pKa (~4.5 vs. ~8–10 for carboxamides) and affecting ionization state at physiological pH.
    • The difluoromethyl group on the pyrazole may enhance metabolic stability compared to the target compound’s dimethylpyrazole .
Compound D : 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfamoyl]benzene-1-carbothioamide (CAS 496953-26-5)
  • Molecular Formula : C₁₂H₁₄N₄O₂S₂
  • Key Differences :
    • Substitutes the fluorobenzenesulfonyl group with a carbothioamide moiety.
    • Sulfur’s larger atomic radius and weaker hydrogen-bonding capacity could reduce target affinity compared to the sulfonyl group in the target compound .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 393.44 g/mol 402.92 g/mol 272.26 g/mol 335.33 g/mol
logP (Predicted) 2.5 2.8 1.9 1.7
Hydrogen Bond Donors 2 2 1 3
Polar Surface Area 95 Ų 105 Ų 65 Ų 110 Ų
  • Key Insights: The target compound’s balanced logP and polar surface area suggest favorable oral bioavailability compared to Compound C (high polarity) and Compound A (higher lipophilicity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.